2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
Description
2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a morpholinosulfonyl group, a pyrrolidinyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c19-13-16-18(21-7-1-2-8-21)26-17(20-16)14-3-5-15(6-4-14)27(23,24)22-9-11-25-12-10-22/h3-6H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIMZNTYZKUQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholinosulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the pyrrolidinyl group: This can be done through substitution reactions where a suitable leaving group is replaced by the pyrrolidinyl moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinosulfonyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group could play a role in binding to the target, while the oxazole ring might be involved in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Morpholinosulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carboxamide
- 2-(4-(Morpholinosulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-methanol
Uniqueness
What sets 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE apart is the presence of the nitrile group, which can impart unique reactivity and potential biological activity compared to its analogs.
Biological Activity
The compound 2-[4-(morpholine-4-sulfonyl)phenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological activity, mechanisms of action, and therapeutic implications.
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 396.48 g/mol
- CAS Number : 716373-76-1
Research indicates that compounds containing morpholine and oxazole moieties often exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances the lipophilicity and bioavailability of the compound, potentially improving its pharmacokinetic properties.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound show promising anticancer properties. For instance:
- In vitro studies revealed that certain oxazole derivatives exhibit selective cytotoxicity against cancer cell lines, including breast and lung cancer cells. The mechanism is primarily attributed to the inhibition of specific kinases involved in cell proliferation pathways .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Butyrylcholinesterase (BuChE) : Some derivatives have been evaluated for their inhibitory effects on BuChE, which is relevant in Alzheimer's disease treatment. The IC50 values for related compounds suggest significant inhibitory potential, indicating a possible role in neuroprotection .
Study 1: Anticancer Efficacy
A study conducted on a series of oxazole derivatives demonstrated that compounds similar to the target molecule inhibited the growth of A549 lung cancer cells with an IC50 value in the low micromolar range. The study highlighted that these compounds induce apoptosis through the activation of caspase pathways .
Study 2: Neuroprotective Effects
In a preclinical model for Alzheimer's disease, a derivative exhibited high selectivity towards BuChE with an IC50 value of 5.07 µM. This suggests potential for development as an oral anti-Alzheimer's agent, with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles observed in silico .
Research Findings Summary
Q & A
Q. How do ring puckering coordinates (Cremer-Pople parameters) describe the conformational flexibility of the oxazole and pyrrolidine moieties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
